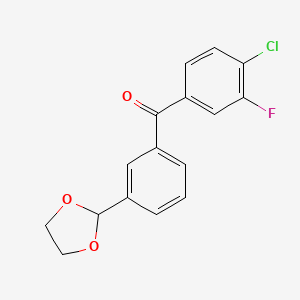

4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

CAS No.: 898779-51-6

Cat. No.: VC2303778

Molecular Formula: C16H12ClFO3

Molecular Weight: 306.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898779-51-6 |

|---|---|

| Molecular Formula | C16H12ClFO3 |

| Molecular Weight | 306.71 g/mol |

| IUPAC Name | (4-chloro-3-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |

| Standard InChI | InChI=1S/C16H12ClFO3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |

| Standard InChI Key | BXSDFIJIDONTKP-UHFFFAOYSA-N |

| SMILES | C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |

| Canonical SMILES | C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is a benzophenone derivative featuring a chlorine atom at the 4-position and a fluorine atom at the 3-position of one phenyl ring, while the other phenyl ring contains a 1,3-dioxolan-2-yl substituent at the 3'-position. This unique combination of halogen atoms and the cyclic acetal group creates a molecule with distinctive chemical reactivity and physical properties.

The structural arrangement gives this compound its IUPAC name: (4-chloro-3-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone. The molecule features a central carbonyl (C=O) group that bridges the two differently substituted phenyl rings, creating the characteristic benzophenone backbone. The 1,3-dioxolane ring, a five-membered heterocycle containing two oxygen atoms, provides additional functional diversity to the compound.

Identification Data

Table 1: Basic Identification Information for 4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

Physical and Chemical Properties

The physical properties of 4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone are influenced by its structural features, particularly the presence of halogen atoms (chlorine and fluorine) and the dioxolane ring. While specific experimental data for this compound is limited in the available literature, some properties can be estimated or inferred from similar compounds.

This compound is typically supplied as a solid with high purity specifications, generally around 97%. It is usually stored in amber glass bottles to protect from light degradation, suggesting potential photosensitivity.

The carbonyl group in the benzophenone core serves as a functional center for various chemical reactions, while the halogens (chlorine and fluorine) provide sites for potential substitution reactions. The 1,3-dioxolane ring, being an acetal, can undergo hydrolysis under appropriate conditions to reveal an aldehyde functionality.

Chemical Reactivity

The chemical reactivity of 4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is determined by several key functional groups:

-

The carbonyl group can participate in nucleophilic addition reactions, similar to other benzophenone derivatives.

-

The chlorine and fluorine atoms represent potential sites for nucleophilic aromatic substitution, with the fluorine being more reactive in such processes.

-

The 1,3-dioxolane moiety can undergo acid-catalyzed hydrolysis to generate an aldehyde functional group, providing a pathway for further derivatization.

| Parameter | Specification | Source |

|---|---|---|

| Purity | ≥97% | |

| Packaging | Amber glass bottle | |

| Safety Classification | Nonhazardous for shipping | |

| Storage Conditions | Standard chemical storage | |

| Catalog Number (Rieke Metals) | 6128-00-33 |

Some suppliers have discontinued this product, suggesting either limited demand or challenges in its production and supply chain.

Analytical Characterization

The identification and quality control of 4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone can be accomplished through various analytical techniques commonly used in organic chemistry.

Spectroscopic Identification

Spectroscopic methods useful for characterizing this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR would show characteristic signals for aromatic protons, the dioxolane ring protons, and the acetal proton.

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorptions for the carbonyl group (~1650 cm⁻¹) and C-F/C-Cl stretching bands.

-

Mass Spectrometry: Providing molecular weight confirmation and fragmentation patterns specific to this structure.

Related Compounds and Structural Analogs

4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone belongs to a family of structurally related benzophenone derivatives that differ in the positioning of substituents or the nature of the functional groups.

Table 3: Comparison of 4-Chloro-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone with Related Compounds

These structural analogs likely share similar synthetic pathways and chemical behaviors, with variations in reactivity and physical properties resulting from the different substitution patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume